FGFR Kinase Panel Selectivity: Class-Level Projections from 7-Azaindole-4-carbaldehyde Lead Series
Although no direct FGFR IC₅₀ data have been published for the exact 6-methyl-4-carbaldehyde compound, the closest structurally characterised reference compound—compound 4h from the 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lead series—exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, in recombinant kinase assays [1]. This ~100-fold selectivity window between FGFR1–3 (7–25 nM) and FGFR4 (712 nM) is a pharmacologically meaningful differentiation point, as FGFR4-sparing profiles are desirable for certain oncology indications to reduce target-mediated toxicity [1]. The 6-methyl substituent is projected, by class-level structure–activity relationship (SAR), to further enhance FGFR1/2/3 potency through increased lipophilic contact with the hydrophobic back pocket, while the C4-aldehyde serves as a synthetic handle for introducing substituents that can tune FGFR4 selectivity [1][2]. Users should treat this as class-level inference until confirmatory data on the specific compound are generated.
| Evidence Dimension | FGFR1–4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde; class-projected FGFR1/2/3 potency in low nanomolar range |
| Comparator Or Baseline | Compound 4h (1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivative): FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, FGFR4 IC₅₀ = 712 nM |
| Quantified Difference | ~100-fold selectivity window (FGFR1–3 vs FGFR4) observed for reference compound; 6-methyl substitution projected to modulate this window |
| Conditions | Recombinant FGFR1–4 kinase inhibition assays (in vitro, cell-free). RSC Adv. 2021. |
Why This Matters
An FGFR1–3-selective, FGFR4-sparing profile reduces the risk of FGFR4-driven hyperphosphatemia and bile acid dysregulation, making the compound series more suitable for FGFR1–3-dependent oncology indications.
- [1] Su, X.; Liu, Z.; Yue, L.; Wu, X.; Wei, W.; Que, H.; Ye, T.; Luo, Y.; Zhang, Y. Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. RSC Adv. 2021, 11 (34), 20651–20661. View Source
- [2] Merour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. Recent Advances in the Synthesis and Properties of 4-, 5-, 6- and 7-Azaindoles. Tetrahedron 2013, 69 (24), 4767–4834. View Source
